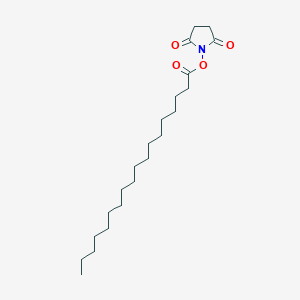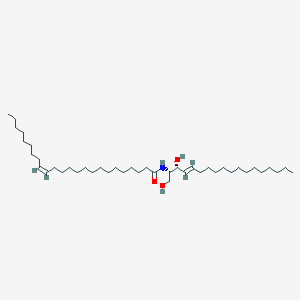
Cer(d18:1/24:1(15Z))
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ceramides like Cer(d18:1/24:1(15Z)) is often carried out using high-throughput assays for quantification, which facilitates understanding their roles in biological systems. Techniques such as liquid chromatography-tandem mass spectrometry (LC–MS/MS) are employed for the clinical-scaled measurement of ceramides, demonstrating the methodologies for their accurate quantification (Kauhanen et al., 2016). Additionally, RapidFire coupled to tandem mass spectrometry (RF-MS/MS) has been developed to facilitate rapid screening of ceramides in cellular models, indicating advances in synthesis and analytical techniques for these compounds (Dittakavi et al., 2019).
Molecular Structure Analysis
Studies focusing on the molecular structure of ceramides, including Cer(d18:1/24:1(15Z)), have revealed detailed insights into their chemical characteristics and interactions. Techniques such as X-ray diffraction and Raman spectroscopy provide information on the crystalline structure and molecular interactions within ceramide molecules, indicating the complexity of their structural analysis (Niu et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of Cer(d18:1/24:1(15Z)) can be investigated through various spectroscopic and thermal analyses. Studies have shown that ceramides participate in complex chemical reactions, including oxidation and reduction processes, which are critical for their biological functions (Kolekar et al., 2016). These properties are essential for understanding the role of ceramides in cellular processes and their potential as therapeutic targets.
Physical Properties Analysis
The physical properties of ceramides, such as Cer(d18:1/24:1(15Z)), including their crystallinity, thermal stability, and solubility, are crucial for their biological functions and applications. Techniques like thermogravimetric analysis (TG) and differential thermal analysis (DTA) are employed to investigate these properties, providing insights into the stability and behavior of ceramides under different conditions (Fernández-García et al., 2002).
Chemical Properties Analysis
Investigations into the chemical properties of Cer(d18:1/24:1(15Z)) reveal its interactions, reactivity, and role in biological systems. Studies focusing on the synthesis, characterization, and applications of ceramides highlight the importance of understanding their chemical behaviors for potential therapeutic applications and the development of analytical techniques (Strati et al., 2021).
Wissenschaftliche Forschungsanwendungen
Application 1: Standard Hexosylceramide for Hydrophilic Interaction Chromatography-Based Liquid Chromatography Mass Spectroscopy
- Summary of Application : Cer(d18:1/24:1(15Z)) is used as a standard hexosylceramide in hydrophilic interaction chromatography-based liquid chromatography mass spectroscopy . This technique is used for the separation and analysis of complex mixtures.
- Results or Outcomes : The use of Cer(d18:1/24:1(15Z)) as a standard improves the accuracy and reliability of the chromatography results .
Application 2: Lipid Standard in Ozone-Induced Dissociation Mass Spectrometry
- Summary of Application : Cer(d18:1/24:1(15Z)) is used as a lipid standard in ozone-induced dissociation mass spectrometry . This technique is used for structural elucidation of lipids.
- Results or Outcomes : The use of Cer(d18:1/24:1(15Z)) as a standard improves the accuracy and reliability of the mass spectrometry results .
Application 3: Lipid Nanotubes (LNT) Preparation in Combination with Phosphatidylserine
- Summary of Application : Cer(d18:1/24:1(15Z)) is used in the preparation of lipid nanotubes (LNT) in combination with phosphatidylserine . These LNTs have potential applications in drug delivery and other biomedical applications.
- Results or Outcomes : The formation of lipid nanotubes with Cer(d18:1/24:1(15Z)) expands the range of materials available for nanotechnology applications .
Application 4: Standard for Liquid Chromatography-Mass Spectrometry
- Summary of Application : Cer(d18:1/24:1(15Z)) has been used as a standard in liquid chromatography–mass spectrometry (LC-MS) for quantitative analysis of C24:1 ceramide in skeletal muscle .
- Results or Outcomes : The use of Cer(d18:1/24:1(15Z)) as a standard improves the accuracy and reliability of the LC-MS results .
Application 5: Production of Ceramide
- Summary of Application : Cer(d18:1/24:1(15Z)) is one of the most abundant naturally occurring ceramides . Ceramides mediate many diverse biological activities, as has been demonstrated in studies utilizing cell-permeable ceramide analogs .
- Methods of Application : The compound is produced upon hydrolysis of sphingomyelin by a specific isoform of PLC, appropriately named sphingomyelinase .
- Results or Outcomes : A few of the processes regulated by ceramides include apoptosis, cell differentiation, proliferation of smooth muscle cells, and inhibition of the mitochondrial respiratory chain .
Application 6: Glucosylceramide
- Summary of Application : Cer(d18:1/24:1(15Z)) is a component of glucosylceramide . Glucosylceramides are a type of glycosphingolipid that play a role in various cellular functions, including cell-cell interaction, cell growth, and differentiation .
- Methods of Application : The compound is used in the synthesis of glucosylceramides .
- Results or Outcomes : The production of glucosylceramides with Cer(d18:1/24:1(15Z)) expands the range of materials available for biochemical applications .
Application 7: Deuterated Derivative for LC-MS
- Summary of Application : Cer(d18:1/24:1(15Z)) has been used as a deuterated derivative in liquid chromatography–mass spectrometry (LC-MS) for quantitative analysis of C24:1 ceramide .
- Results or Outcomes : The use of Cer(d18:1/24:1(15Z)) as a standard improves the accuracy and reliability of the LC-MS results .
Eigenschaften
IUPAC Name |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSBNBBOSZJDKB-KPEYJIHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415272 | |
| Record name | C24:1 Cer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cer(d18:1/24:1(15Z)) | |
CAS RN |
54164-50-0 | |
| Record name | C24:1 Cer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



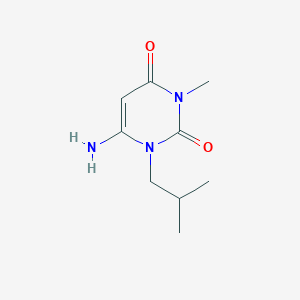
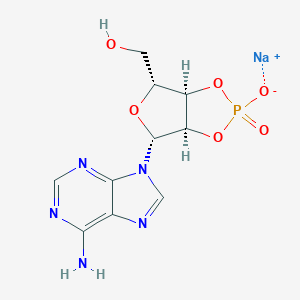
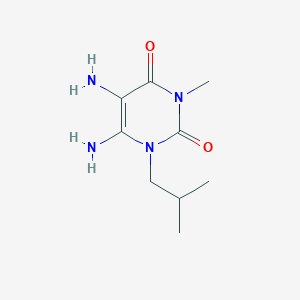
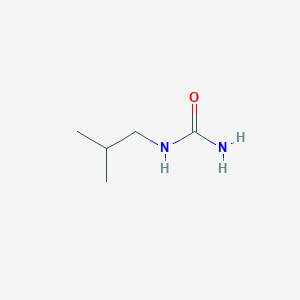
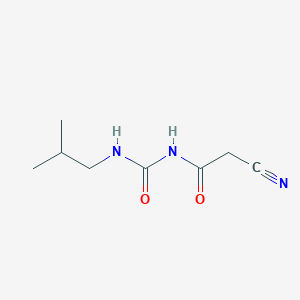
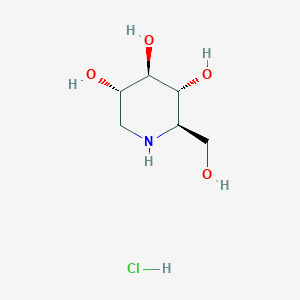
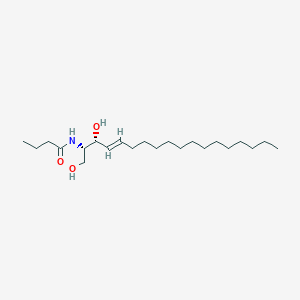
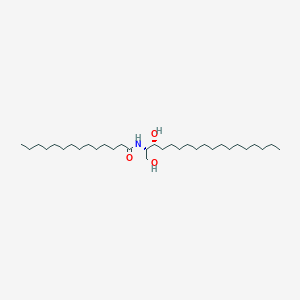
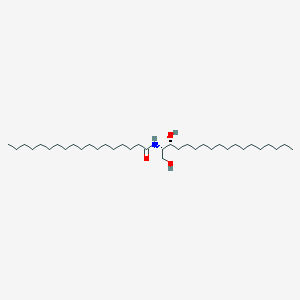

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)

